Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate
Description
Chemical Classification and Nomenclature
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate belongs to the class of heterocyclic organic compounds known as piperidine derivatives. The compound is systematically classified as a carbamate ester, specifically featuring a tert-butyl carbamate protecting group attached to the nitrogen atom of the piperidine ring. According to the International Union of Pure and Applied Chemistry nomenclature system, the official name is this compound, which accurately describes the structural components and connectivity of the molecule. The compound exhibits the characteristic six-membered saturated nitrogen-containing ring system that defines the piperidine class, with additional substitution patterns that enhance its chemical versatility.
The molecular structure can be understood through its systematic breakdown into functional components. The piperidine core serves as the central scaffold, with position 4 bearing a substituted phenyl ring. The phenyl ring itself contains two substituents: an amino group at the para position and a methyl group at the ortho position relative to the piperidine attachment point. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl group, which is a standard protecting group strategy in organic synthesis. This protection scheme allows for selective chemical transformations at other sites within the molecule while maintaining the integrity of the piperidine nitrogen.
The compound demonstrates significant structural complexity through its multiple functional groups, each contributing unique chemical properties and reactivity patterns. The amino group provides nucleophilic character and potential for further functionalization, while the methyl substituent influences the electronic properties of the aromatic ring. The tert-butyl carbamate group serves dual purposes as both a protecting group and a directing group for certain chemical transformations. This combination of functional groups creates a molecular platform suitable for diverse synthetic applications and chemical modifications.
Historical Context and Development
The development of this compound can be traced to the broader evolution of piperidine chemistry in pharmaceutical research. Piperidine derivatives have gained prominence in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic pharmaceuticals. The recognition of piperidine scaffolds as privileged structures in drug discovery has driven extensive research into the synthesis and application of various piperidine derivatives. Historical development of this particular compound reflects the ongoing efforts to create versatile synthetic intermediates that can be efficiently transformed into complex pharmaceutical targets.
The incorporation of protecting groups such as tert-butoxycarbonyl in piperidine chemistry represents a significant advancement in synthetic methodology. The tert-butoxycarbonyl protecting group was developed to provide stability under basic conditions while remaining readily removable under acidic conditions, making it ideal for multi-step synthetic sequences. This protecting group strategy has become fundamental in the synthesis of complex piperidine derivatives, enabling selective functionalization and facilitating the construction of sophisticated molecular architectures.
Recent pharmaceutical research has demonstrated the critical importance of piperidine-based scaffolds in drug development, with these structures appearing in medications across multiple therapeutic areas. The development of this compound as a synthetic intermediate reflects the industry's recognition of piperidine derivatives as essential building blocks for pharmaceutical synthesis. The compound's design incorporates structural features that maximize synthetic utility while providing access to diverse chemical transformations.
The historical context of this compound also relates to advances in synthetic organic chemistry, particularly in the development of efficient methods for constructing substituted piperidine derivatives. The emergence of sophisticated synthetic methodologies has enabled the preparation of complex piperidine structures with precise control over substitution patterns and stereochemistry. These advances have directly contributed to the availability and utility of compounds such as this compound in contemporary research and development activities.
Identification Parameters and Registry Numbers
The chemical identity of this compound is established through multiple standardized identification systems and registry numbers. The compound bears the Chemical Abstracts Service registry number 955369-50-3, which serves as the primary identifier within chemical databases and commercial catalogs. This registry number provides unambiguous identification and facilitates accurate communication within the scientific community and chemical supply chain.
The molecular formula C₁₇H₂₆N₂O₂ accurately represents the atomic composition of the compound, indicating seventeen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of 290.4 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The European Community number 993-424-9 serves as an additional identifier within European chemical regulations and databases.
The International Chemical Identifier key OLCJRLSBFJRSMZ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound's molecular structure. This identifier is generated through standardized algorithms that analyze the complete molecular connectivity and can be used for database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C encodes the complete structural information in a linear text format suitable for computational applications.
The International Chemical Identifier string InChI=1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 provides detailed connectivity information including atomic positions and bonding patterns. These standardized identifiers ensure accurate compound identification across different chemical databases and facilitate international collaboration in chemical research. The MDL number MFCD24470542 serves as an additional identifier within certain chemical inventory systems and provides alternative access to compound information.
Significance in Chemical Research
This compound holds substantial significance in contemporary chemical research due to its versatile synthetic utility and structural characteristics. The compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents and bioactive molecules, particularly those requiring piperidine-based scaffolds. Research has demonstrated that piperidine derivatives are among the most frequently utilized heterocyclic building blocks in drug discovery, with this particular compound offering unique advantages in synthetic accessibility and functional group compatibility.
The significance of this compound extends to its role in proteolysis targeting chimera development, where it functions as a semi-flexible linker component. Proteolysis targeting chimeras represent an emerging therapeutic modality that utilizes small molecules to selectively degrade target proteins through recruitment of the cellular protein degradation machinery. The structural features of this compound make it particularly suitable for incorporation into these complex molecular architectures, where precise spatial relationships between functional domains are critical for biological activity.
Recent research has highlighted the importance of piperidine scaffolds in addressing diverse therapeutic targets and mechanisms of action. Studies have shown that piperidine-containing compounds demonstrate significant potential in anticancer applications, with various derivatives exhibiting potent cytotoxic effects against multiple cancer cell lines. The structural framework provided by this compound offers researchers access to this promising therapeutic space through systematic structural modifications and optimization strategies.
The compound's research significance is further enhanced by its compatibility with modern synthetic methodologies and its ability to undergo diverse chemical transformations. The presence of the amino group provides opportunities for acylation, alkylation, and other nitrogen-centered reactions, while the aromatic ring system can participate in electrophilic aromatic substitution reactions and cross-coupling chemistry. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions, revealing the free piperidine nitrogen for further functionalization. This synthetic versatility makes the compound an invaluable tool for medicinal chemists engaged in lead optimization and structure-activity relationship studies.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCJRLSBFJRSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate involves the carbamate protection of the piperidine nitrogen in 4-(4-amino-2-methylphenyl)piperidine using tert-butyl chloroformate. This reaction is typically conducted under basic conditions to neutralize the hydrochloric acid generated:
Reaction:
4-(4-amino-2-methylphenyl)piperidine + tert-butyl chloroformate → this compound-
- Base: Triethylamine or similar organic base
- Solvent: Commonly dichloromethane or another aprotic solvent
- Temperature: Usually ambient to slightly cooled to control exothermicity
Mechanism:
The amine nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing chloride ion, which is scavenged by the base.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Base | Triethylamine, DIPEA | Neutralizes HCl, promotes carbamate formation |
| Solvent | Dichloromethane, THF | Aprotic solvents preferred for better solubility |
| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |
| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC to ensure completion |
| Molar Ratio (amine:chloroformate) | 1:1 to 1:1.2 | Slight excess of chloroformate sometimes used |
| Workup | Aqueous extraction, drying, evaporation | Purification by recrystallization or chromatography |
This method yields the target compound with high purity and good yield, typically above 70% under optimized conditions.
Alternative Synthetic Routes and Precursors
While the direct carbamate formation is the main route, the synthesis of the key intermediate 4-(4-amino-2-methylphenyl)piperidine can be achieved via:
Reduction of Nitro Precursors: Starting from 4-nitro-2-methylbenzaldehyde derivatives, reductive amination with piperidine derivatives can yield the amino-substituted piperidine intermediate.
Boc Protection of 4-aminopiperidine: Literature patents describe methods for synthesizing 1-Boc-4-aminopiperidine, a closely related intermediate, employing low-temperature addition of Boc anhydride or tert-butyl chloroformate under controlled conditions to avoid side reactions.
These precursors are then coupled or further modified to obtain the target compound.
Purification and Characterization
After synthesis, purification is critical to remove unreacted starting materials and side products:
-
- Silica gel column chromatography
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane)
- Preparative HPLC for high purity requirements
-
- NMR Spectroscopy (¹H and ¹³C): Confirms carbamate formation and aromatic substitution pattern
- Mass Spectrometry (LC-MS, HRMS): Verifies molecular weight and purity
- Elemental Analysis: Ensures correct stoichiometry
- Melting Point Determination: Assesses compound consistency
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Synthesis of 4-(4-amino-2-methylphenyl)piperidine | Reduction or amination routes from nitro or aldehyde precursors | Intermediate amine for carbamate formation |
| 2. Carbamate formation | 4-(4-amino-2-methylphenyl)piperidine + tert-butyl chloroformate, base (triethylamine), DCM, 0–25°C, 1–4 h | Formation of tert-butyl carbamate derivative |
| 3. Workup and purification | Aqueous extraction, drying, chromatography or recrystallization | Isolated pure this compound |
Research Findings and Industrial Relevance
The compound serves as a key intermediate in the synthesis of fentanyl analogs, making its efficient and scalable preparation critical.
Optimizing base equivalents and temperature controls minimizes side reactions such as over-carbamation or hydrolysis.
Industrial scale-up may involve continuous flow reactors to improve heat management and reaction control.
Analytical methods such as in-line FTIR and HPLC-PDA are recommended for monitoring reaction progress and ensuring batch consistency.
Chemical Reactions Analysis
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
TBAP serves as a crucial building block in organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) . These are bifunctional molecules designed to induce targeted protein degradation, offering a novel approach to drug discovery.
Table 1: Comparison of TBAP with Similar Compounds in PROTAC Development
| Compound Name | Characteristics | Application Area |
|---|---|---|
| Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate | Semi-flexible linker; specific substitution pattern | PROTACs for targeted protein degradation |
| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Different substitution on phenyl ring; similar linker | PROTACs with altered binding properties |
| Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | Hydroxymethyl group; affects reactivity | Alternative PROTAC designs |
Biochemical Research
TBAP is utilized in studying protein-protein interactions and the development of new therapeutic agents. Its ability to interact with various enzymes and proteins makes it a valuable tool in medicinal chemistry.
Case Study: Protein Interaction Studies
A study investigated the interaction of TBAP with cytochrome P450 enzymes, which play a significant role in drug metabolism. The results indicated that TBAP could modulate enzyme activity, providing insights into its potential as a therapeutic agent.
Pharmaceutical Applications
TBAP has been identified as an intermediate in the synthesis of opioid analgesics , particularly derivatives of fentanyl. Its mechanism involves binding to opioid receptors, leading to pain relief through inhibition of nociceptive neurotransmitter release.
Table 2: Mechanism of Action of TBAP
| Mechanism Step | Description |
|---|---|
| Binding to Opioid Receptors | Activates receptors, reducing pain perception |
| Inhibition of Adenylate Cyclase | Decreases cAMP production, leading to hyperpolarization of neurons |
| Opening of Potassium Channels | Results in reduced neuronal firing and analgesia |
Industrial Applications
In the chemical industry, TBAP is employed in producing various chemical intermediates and fine chemicals. Its versatility allows for modifications that enhance its utility in different chemical processes.
Table 3: Industrial Uses of TBAP
| Application Area | Description |
|---|---|
| Chemical Intermediates | Used in synthesizing compounds for pharmaceuticals |
| Fine Chemicals | Serves as a precursor for specialty chemicals |
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The piperidine moiety of the compound helps in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, facilitating the degradation process.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Key Observations :
- Aromatic vs. Heterocyclic Substituents: The target compound’s 4-amino-2-methylphenyl group offers a balance of electron-donating effects (via -NH2) and steric hindrance (via -CH3), which can influence binding affinity in target proteins. In contrast, pyridyl (e.g., ) or pyrimidinyl () substituents introduce heterocyclic aromaticity, enhancing π-π stacking interactions in enzyme active sites .
- Halogenated Derivatives : Bromine () or fluorine () substituents improve reactivity in cross-coupling reactions or modulate metabolic stability .
Biological Activity
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate (commonly referred to as Tert-butyl piperidine derivative) is a compound with significant biological activity, particularly in the context of opioid receptor modulation. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C17H26N2O2
- Molecular Weight : 290.41 g/mol
- Structure : The compound features a piperidine ring substituted with an amino group and a tert-butyl ester, which contributes to its biological activity.
This compound primarily acts as an opioid receptor agonist , interacting with mu-opioid receptors to exert analgesic effects. The binding to these receptors leads to:
- Inhibition of nociceptive neurotransmitter release : This reduces pain perception.
- Activation of intracellular signaling pathways : It inhibits adenylate cyclase, decreases cAMP levels, and opens potassium channels, resulting in neuronal hyperpolarization and reduced firing rates.
Biochemical Pathways
The activation of opioid receptors by this compound triggers several biochemical pathways that are crucial for its analgesic effects:
- Inhibition of Adenylate Cyclase : Reduces cAMP production.
- Potassium Channel Opening : Causes hyperpolarization of neurons.
- Calcium Channel Inhibition : Reduces calcium influx, further decreasing neurotransmitter release.
Analgesic Properties
Research indicates that this compound exhibits potent analgesic properties comparable to established opioid analgesics. In animal models, it has been shown to significantly reduce pain responses.
Interaction with Enzymes
The compound also interacts with cytochrome P450 enzymes, influencing metabolic pathways that can affect the pharmacokinetics of other drugs. This interaction is critical for understanding potential drug-drug interactions and metabolic profiles.
Study 1: Analgesic Efficacy in Animal Models
A study evaluated the analgesic efficacy of this compound in mice subjected to formalin-induced pain. The results demonstrated a significant reduction in pain scores compared to control groups, establishing its potential as a therapeutic agent for pain management.
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 70 |
Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of the compound, revealing a half-life suitable for therapeutic use. The study highlighted the importance of its metabolic stability due to interactions with cytochrome P450 enzymes.
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Bioavailability | 75% |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structure of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate?
- Methodological Answer :
- GC-MS : Use split-mode injection (1:50) with an injector temperature of 280°C to analyze volatile derivatives. Monitor base peaks (e.g., m/z 57, 83, 93) for fragmentation patterns .
- FTIR-ATR : Perform scans between 4000–400 cm⁻¹ at 4 cm⁻¹ resolution to identify functional groups (e.g., amine N-H stretches near 3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
- HPLC-TOF : Confirm molecular weight using precise mass measurements (theoretical vs. experimental Δppm <2) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant clothing, gloves, and self-contained breathing apparatus during fire risks .
- Exposure Mitigation : In case of skin contact, wash with soap/water and seek medical advice. For inhalation, move to fresh air and monitor for respiratory irritation .
- Storage : Store in a cool, dry place, segregated from incompatible substances. Avoid dust formation due to uncharacterized toxicity .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., Boc-protection or piperidine ring closure) .
- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Catalyst Selection : For Suzuki-Miyaura coupling (if applicable), test Pd(PPh₃)₄ or XPhos-based catalysts for aryl-amine bond formation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. Validate hydrogen bonding and torsion angles with SHELXPRO .
- Data Validation : Cross-reference experimental XRD data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in bond lengths or angles .
Q. What strategies address conflicting toxicity data in literature for tert-butyl piperidine derivatives?
- Methodological Answer :
- In Silico Profiling : Apply QSAR models to predict acute oral toxicity (e.g., LD₅₀) and compare with limited experimental data from safety sheets .
- In Vitro Assays : Conduct MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity, accounting for metabolic activation via S9 fractions .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varying substituents on the 2-methylphenyl group (e.g., fluoro, nitro) to test electronic effects on target binding .
- Binding Assays : Use SPR or ITC to measure affinity for biological targets (e.g., kinases, GPCRs) and correlate with computational docking scores (AutoDock Vina) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
